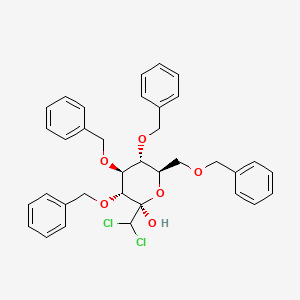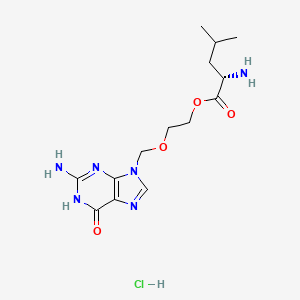
Acyclovir L-Leucinate
Descripción general
Descripción
Acyclovir L-Leucinate is a derivative of acyclovir, an antiviral medication primarily used to treat herpes simplex virus infections, chickenpox, and shingles. This compound is an amino acid ester of acyclovir, specifically the leucine ester, which enhances the solubility and bioavailability of acyclovir.
Mecanismo De Acción
Target of Action
Acyclovir, the active compound in Acyclovir L-Leucinate, is a guanosine analog that selectively inhibits the replication of herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV) . The primary targets of Acyclovir are the viral thymidine kinase and the viral DNA polymerase .
Mode of Action
After intracellular uptake, Acyclovir is converted to acyclovir monophosphate by virally-encoded thymidine kinase . The monophosphate derivative is subsequently converted to acyclovir triphosphate by cellular enzymes . Acyclovir triphosphate competitively inhibits viral DNA polymerase by acting as an analog to deoxyguanosine triphosphate (dGTP) . Incorporation of acyclovir triphosphate into DNA results in chain termination since the absence of a 3’ hydroxyl group prevents the attachment of additional nucleosides .
Biochemical Pathways
The biochemical pathway of Acyclovir involves its conversion from monophosphate to diphosphate form by guanylate kinase, and then to the triphosphate form by nucleoside diphosphate kinase, pyruvate kinase, creatine kinase, phosphoglycerate . Acyclovir triphosphate then inhibits viral DNA polymerase and terminates the growing viral DNA chain .
Pharmacokinetics
Acyclovir is absorbed slowly, variably, and incompletely after oral administration . The bioavailability of oral acyclovir is low and decreases with increasing dosage . The drug is distributed into all tissues, with concentrations in the kidney being the highest and in central nervous tissue the lowest . Acyclovir is eliminated mainly via the kidney by glomerular filtration and renal tubular secretion . A small percentage of the dose is oxidized to 9-carboxymethoxy methylguanine, which is the only significant metabolite of acyclovir in humans .
Result of Action
The result of Acyclovir’s action is the inhibition of the replication of herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV) . This leads to the treatment of herpes simplex, varicella zoster, herpes zoster, herpes labialis, and acute herpetic keratitis .
Action Environment
The effect of Acyclovir therapy is maximized by early initiation of treatment . The drug is excreted primarily by the kidney, which may require smaller doses in patients with decreased kidney function . Environmental factors such as the patient’s renal function and the timing of treatment initiation can influence the compound’s action, efficacy, and stability .
Análisis Bioquímico
Biochemical Properties
Acyclovir L-Leucinate plays a significant role in biochemical reactions by interacting with various enzymes and proteins. The compound is phosphorylated by viral thymidine kinase to form acyclovir monophosphate, which is further converted to acyclovir triphosphate by cellular enzymes . Acyclovir triphosphate inhibits viral DNA polymerase, preventing viral DNA synthesis and replication . This interaction is highly selective, as the initial phosphorylation step is catalyzed by viral, rather than host, thymidine kinase .
Cellular Effects
This compound affects various types of cells and cellular processes. It inhibits the replication of herpes simplex virus types 1 and 2, as well as varicella-zoster virus . The compound influences cell function by interfering with viral DNA synthesis, leading to the termination of viral DNA chains . This action reduces the proliferation of infected cells and limits the spread of the virus. Additionally, this compound has been shown to enhance the expression of apoptosis-associated proteins, such as Caspase-3, in certain cancer cell lines .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to acyclovir triphosphate within infected cells. This active form of the compound competitively inhibits viral DNA polymerase by mimicking deoxyguanosine triphosphate (dGTP) . The incorporation of acyclovir triphosphate into viral DNA results in chain termination due to the absence of a 3’ hydroxyl group, which prevents the addition of further nucleotides . This mechanism effectively halts viral replication and reduces the viral load in infected cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, with a half-life of approximately 2 to 3 hours in patients with normal renal function . Over extended periods, this compound maintains its antiviral activity, although resistance can develop in some viral strains . Long-term studies have shown that the compound can cause nephrotoxicity in certain cases, particularly at high doses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In horses, for example, the oral bioavailability of acyclovir is poor, but intravenous administration improves its pharmacokinetic profile . High doses of this compound can lead to bone marrow suppression in cats and nephrotoxicity in other animals . The compound’s efficacy and safety profile depend on the dosage and the specific animal model used in the studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. After intracellular uptake, it is converted to acyclovir monophosphate by viral thymidine kinase . This monophosphate form is then converted to acyclovir triphosphate by cellular enzymes such as guanylate kinase and nucleoside diphosphate kinase . Acyclovir triphosphate has a higher affinity for viral DNA polymerase than for cellular DNA polymerase, leading to the inhibition of viral DNA synthesis .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound is poorly protein-bound, with a binding range of 9 to 22% . It is distributed into all tissues, with the highest concentrations found in the kidneys and the lowest in central nervous tissue . The compound enters the cerebrospinal fluid, saliva, and vaginal secretions at concentrations inhibitory to herpes simplex virus .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments within infected cells, where it exerts its antiviral effects . The presence of targeting signals and post-translational modifications may influence its localization to particular organelles, such as the nucleus, where viral DNA synthesis occurs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acyclovir L-Leucinate involves the esterification of acyclovir with L-leucine. The process typically includes the activation of the carboxyl group of L-leucine, followed by its reaction with the hydroxyl group of acyclovir. Common reagents used in this process include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the esterification reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Acyclovir L-Leucinate undergoes various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed to release acyclovir and L-leucine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical pharmaceutical applications.
Substitution: Nucleophilic substitution reactions can occur at the purine ring of acyclovir.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Substitution: Nucleophiles like amines or thiols can react with the purine ring under appropriate conditions.
Major Products Formed
Hydrolysis: Acyclovir and L-leucine.
Oxidation: Oxidized derivatives of acyclovir.
Substitution: Substituted purine derivatives.
Aplicaciones Científicas De Investigación
Acyclovir L-Leucinate has various applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its enhanced bioavailability and solubility compared to acyclovir.
Medicine: Explored for its potential in improving the delivery and efficacy of antiviral treatments.
Industry: Utilized in the development of advanced drug delivery systems and formulations
Comparación Con Compuestos Similares
Similar Compounds
Valacyclovir: Another ester derivative of acyclovir, specifically the valine ester.
Ganciclovir: A nucleoside analog similar to acyclovir but with a broader spectrum of antiviral activity.
Famciclovir: A prodrug of penciclovir, similar in structure and function to acyclovir
Uniqueness
Acyclovir L-Leucinate is unique due to its enhanced solubility and bioavailability compared to acyclovir. The leucine esterification improves its pharmacokinetic properties, making it a promising candidate for improved antiviral therapies.
Propiedades
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-amino-4-methylpentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O4.ClH/c1-8(2)5-9(15)13(22)24-4-3-23-7-20-6-17-10-11(20)18-14(16)19-12(10)21;/h6,8-9H,3-5,7,15H2,1-2H3,(H3,16,18,19,21);1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMIOIPFRXOSEP-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746959 | |
| Record name | 2-[(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]ethyl L-leucinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142963-69-7 | |
| Record name | 2-[(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]ethyl L-leucinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



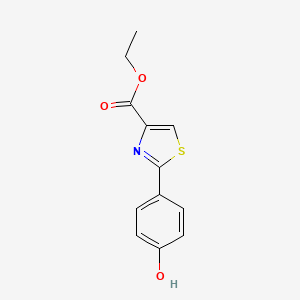
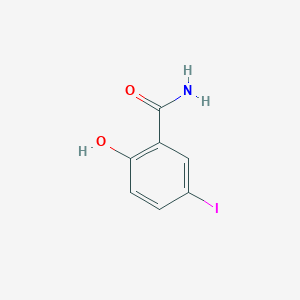
![[(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1149346.png)
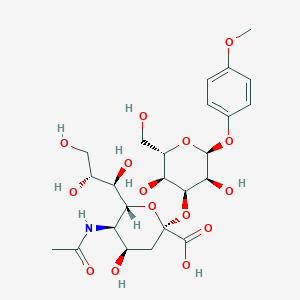
![[(Z)-1-pyridin-2-ylethylideneamino]methanol](/img/structure/B1149351.png)
